(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide
Description
(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chiral sulfonamide derivative featuring a pyrrolidine ring substituted at the 3-position with a methylsulfonamide group. Its molecular formula is C₆H₁₄N₂O₂S (free base), and it is commonly used as a building block in medicinal chemistry, particularly in the synthesis of epigenetic inhibitors. For example, it serves as a key intermediate in the preparation of EPZ-719, a potent and selective inhibitor of the histone methyltransferase SETD2, which is under investigation for hematological malignancies . The compound is typically isolated as its hydrochloride salt (C₆H₁₅ClN₂O₂S, MW = 214.71 g/mol) and stored at room temperature .
The stereochemistry at the pyrrolidine 3-position is critical for biological activity. The (S) -enantiomer is often preferred in drug design due to its optimized interactions with chiral binding pockets in target proteins .
Properties
IUPAC Name |
N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOLXIOYYVGSI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-pyrrolidine-3-carboxylic acid.
Amidation: The carboxylic acid is converted to the corresponding amide using methylamine.
Sulfonylation: The amide is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
Several structurally related sulfonamide derivatives have been reported, differing in substituents, ring systems, or stereochemistry. Key examples include:
N-Methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]methanesulfonamide
- Structure: Incorporates a thienopyrimidine-morpholine scaffold linked to the pyrrolidine ring.
- Role: Used in kinase inhibitor synthesis. The thienopyrimidine group enhances π-stacking interactions with ATP-binding pockets .
- Synthesis : Prepared via Suzuki-Miyaura coupling, followed by silica gel chromatography .
1-Cyclopropyl-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)methanesulfonamide
- Structure : Features a cyclobutyl-pyrrolopyrimidine hybrid system.
- Role : Targets protein degradation pathways. The pyrrolopyrimidine moiety mimics purine bases, enabling binding to ubiquitin ligases .
- Synthesis : Utilizes HATU-mediated amide coupling and recrystallization .
N-(Trimethylsilyl)methanesulfonamide
- Structure : Replaces the pyrrolidine group with a trimethylsilyl (TMS) substituent.
- Role : Intermediate in polymer chemistry (e.g., polyoxothiazenes). The TMS group increases hydrophobicity and thermal stability .
- Synthesis : Reacts methanesulfonyl chloride with hexamethyldisilazane under reflux .
Stereochemical Variants
The (R)-enantiomer of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (CAS: 1810074-90-8) has been synthesized but shows reduced activity in SETD2 inhibition assays compared to the (S) -form. This highlights the importance of stereochemistry in drug-receptor interactions .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Biological Activity
(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, often referred to as a methanesulfonamide derivative, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring and methanesulfonamide functional group. The molecular formula is with a molecular weight of approximately 201.25 g/mol. The compound's structure allows for significant interactions with biological targets, contributing to its biological activity.
The mechanism of action of this compound involves its ability to bind selectively to specific enzymes and receptors. This binding can lead to the inhibition of enzymatic activity or modulation of receptor functions, thereby affecting various cellular signaling pathways. For instance, it has been shown to inhibit specific proteases, which play critical roles in viral replication and cellular signaling processes .
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on several enzymes, particularly those involved in disease pathways such as cancer and viral infections. For example, studies have demonstrated its effectiveness as an inhibitor of the SARS-CoV-2 main protease, with a biochemical potency characterized by a value of 7.93 nM . This highlights its potential as a therapeutic agent in managing viral infections.
Antimicrobial and Antiviral Properties
In addition to enzyme inhibition, this compound has shown promise in antimicrobial and antiviral applications. Its structural analogs have been studied for their efficacy against various pathogens, including bacteria and viruses. The presence of the pyrrolidine ring enhances the compound's ability to penetrate biological membranes, facilitating its action against intracellular targets.
Case Study 1: SARS-CoV-2 Inhibition
A study focused on the compound's role as an inhibitor of the SARS-CoV-2 main protease revealed significant antiviral activity. The compound's value was reported at 909 nM in Vero E6 cells, indicating effective inhibition of viral replication . This finding underscores the potential for developing antiviral therapies based on this compound.
Case Study 2: Enzyme Selectivity
Another study explored the selectivity of this compound towards various enzymes involved in inflammatory pathways. The compound exhibited selective inhibition against certain kinases associated with inflammatory responses, suggesting its utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| N-Methyl-N-(pyrrolidin-3-yl)acetamide | Contains an acetamide group instead of sulfonamide | Different biological activity profile |
| N-(cyclopropyl)pyrrolidine sulfonamide | Cyclopropyl ring instead of pyrrolidine | Altered steric properties affecting enzyme binding |
| N-(4-methylphenyl)pyrrolidine sulfonamide | Phenyl group substitution | Potentially different receptor interactions |
The unique combination of the pyrrolidine ring and methanesulfonamide functional group in this compound distinguishes it from similar compounds, enhancing its biological activity through specific interactions with target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
